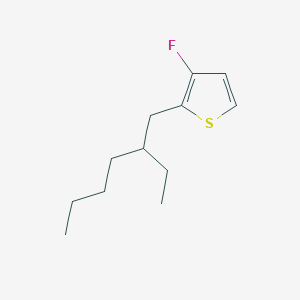
2-(2-Ethylhexyl)-3-fluorothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Ethylhexyl)-3-fluorothiophene is an organic compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a fluorine atom and an ethylhexyl group attached to the thiophene ring. Thiophenes are known for their stability and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethylhexyl)-3-fluorothiophene typically involves the fluorination of a thiophene derivative followed by the introduction of the ethylhexyl group. One common method is the direct fluorination of 3-bromothiophene using a fluorinating agent such as silver fluoride (AgF) or cesium fluoride (CsF) under controlled conditions. The resulting 3-fluorothiophene is then subjected to a Grignard reaction with 2-ethylhexylmagnesium bromide to introduce the ethylhexyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis process. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Ethylhexyl)-3-fluorothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) at elevated temperatures.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Amino or thiol-substituted thiophenes.
Aplicaciones Científicas De Investigación
2-(2-Ethylhexyl)-3-fluorothiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of advanced materials, such as organic semiconductors and conductive polymers, due to its electronic properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Ethylhexyl)-3-fluorothiophene involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Ethylhexyl thiophene
- 3-Fluorothiophene
- 2-Ethylhexyl 3-bromothiophene
Comparison
Compared to similar compounds, 2-(2-Ethylhexyl)-3-fluorothiophene is unique due to the presence of both the ethylhexyl group and the fluorine atom. This combination imparts distinct electronic and steric properties, making it valuable in applications requiring specific reactivity and stability. For instance, the fluorine atom enhances the compound’s resistance to metabolic degradation, while the ethylhexyl group improves its solubility in organic solvents.
Propiedades
Fórmula molecular |
C12H19FS |
|---|---|
Peso molecular |
214.34 g/mol |
Nombre IUPAC |
2-(2-ethylhexyl)-3-fluorothiophene |
InChI |
InChI=1S/C12H19FS/c1-3-5-6-10(4-2)9-12-11(13)7-8-14-12/h7-8,10H,3-6,9H2,1-2H3 |
Clave InChI |
RJWWALPDHADCLW-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CC1=C(C=CS1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Tert-butylsulfanyl)methyl]-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353918.png)
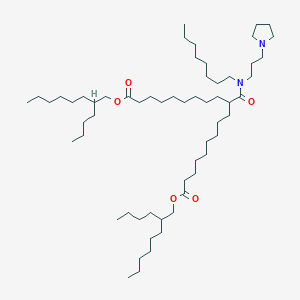
![Benzo[d]thiazol-2-ylmethyl 2-(methylthio)nicotinate](/img/structure/B13353947.png)
![4-[[2-(4-Nitrophenoxy)acetyl]amino]benzenesulfonyl fluoride](/img/structure/B13353962.png)
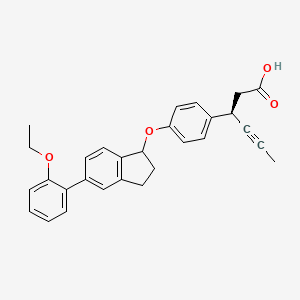
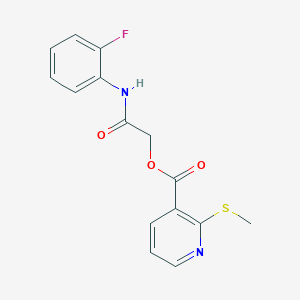

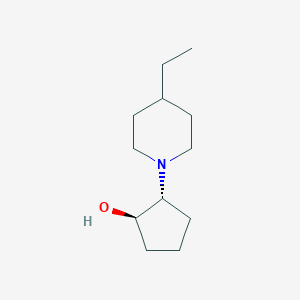
![4-(cyclopropylmethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13353983.png)
![N,N-dimethyl-4-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B13353984.png)
![6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353991.png)

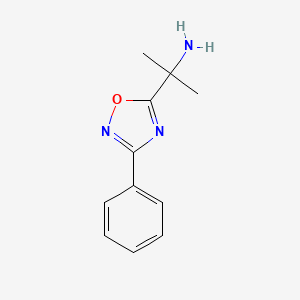
![2,6-Dimethoxy-4-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate](/img/structure/B13354012.png)
